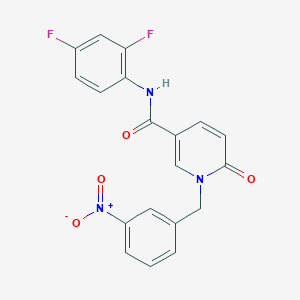

N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes, including amidation, esterification, and cyclization reactions. For instance, the synthesis of diflunisal carboxamides, compounds with structural similarities, highlights the complexity of such chemical synthesis processes. These compounds were synthesized from diflunisal, a known anti-inflammatory drug, through specific reactions indicating the intricate steps involved in creating complex molecules (Guang-xiang Zhong et al., 2010).

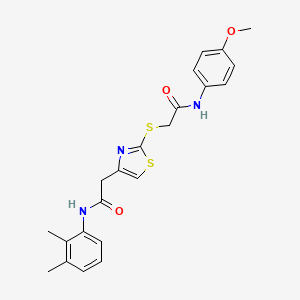

Molecular Structure Analysis

The molecular structure of similar dihydropyridine derivatives has been extensively studied using X-ray diffraction methods. These studies reveal that the dihydropyridine ring often adopts a boat-type conformation, with the degree of puckering varying among compounds. This conformational feature is crucial for understanding the chemical behavior and reactivity of such compounds (R. Fossheim et al., 1982).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, including peptide coupling reactions and proton-transfer compounds formation. The ability to undergo such reactions highlights their versatility and potential utility in synthesizing peptides and other complex molecules (Isamu Shiina et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, such as crystal packing and hydrogen bonding patterns, are crucial for understanding their stability and interactions. Studies on similar compounds show that their packing is stabilized by intermolecular hydrogen bonds, which are essential for the compound's solubility and crystalline form (Guang-xiang Zhong et al., 2010).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted on the synthesis and crystal structure of compounds related to diflunisal carboxamides, which share a structural resemblance to N-(2,4-difluorophenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. For instance, the synthesis of diflunisal carboxamides and their structural confirmation through single-crystal X-ray diffraction highlights the importance of intermolecular hydrogen bonds in stabilizing the compound's packing structure (Guang-xiang Zhong et al., 2010).

Molecular Aggregation and Complex Formation

Studies on compounds such as N-(difluorophenyl)benzamides have demonstrated their ability to aggregate via various intermolecular interactions, including N–H···OC and C–H···O/F/π interactions, which are crucial for understanding the molecular assembly and the role of fluorine in such processes (P. Mocilac et al., 2016).

Applications in Material Science

The development of aromatic polyamides and polyimides based on bis(ether-carboxylic acid) or dietheramine derivatives highlights the application of such compounds in creating materials with desirable thermal and mechanical properties. Research in this area focuses on the synthesis of polymers with high inherent viscosities, solubility in organic solvents, and the ability to form transparent and tough films, which are significant for various industrial applications (Chin‐Ping Yang et al., 1999).

Optical Properties and Fluorescence

The synthesis and study of dioctyl-3,6-dihydrofluoreno[2,3-d:6,7-d′]diimidazole derivatives, which share structural motifs with this compound, reveal insights into their optical properties, including UV–visible absorption, fluorescence excitation, and emission wavelengths. This research is crucial for the development of materials with specific optical behaviors for applications in electronics and photonics (Hong-Fang Chen et al., 2012).

Propriétés

IUPAC Name |

N-(2,4-difluorophenyl)-1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F2N3O4/c20-14-5-6-17(16(21)9-14)22-19(26)13-4-7-18(25)23(11-13)10-12-2-1-3-15(8-12)24(27)28/h1-9,11H,10H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSBHXWCNXDHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F2N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-Heptylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2498746.png)

![N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2498753.png)

![4-[3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]morpholine](/img/structure/B2498761.png)

![Methyl 3-[(7-chloroquinolin-4-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2498766.png)